N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Purity Quality Control Intermediate

Synthesis of C378370 thienopyridinium antimicrobials often fails with generic sulfonamides lacking the thiophene ring. This compound is the direct quaternization precursor, with a dimethoxyethyl acetal protecting group preventing N-reactivity by-products. Advantages: ≥98% purity ensures clean alkylation; ethyl acetate solubility; -20°C long-term stability; characterized impurity marker for ANDA/NDA validation. CROs benefit from batch consistency and reduced process development time.

Molecular Formula C16H21NO4S2
Molecular Weight 355.5 g/mol
CAS No. 58754-96-4
Cat. No. B049290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
CAS58754-96-4
SynonymsN-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Molecular FormulaC16H21NO4S2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC
InChIInChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3
InChIKeyUECHDXYRJNIXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 58754-96-4): Core Identity and Procurement Baseline


N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 58754‑96‑4) is a fully substituted aryl‑sulfonamide characterized by a 4‑methylbenzenesulfonamide core bearing an N‑(2,2‑dimethoxyethyl) group and an N‑(thiophen‑3‑ylmethyl) moiety. It serves as a dedicated intermediate in the synthesis of 5‑[1‑(2‑chlorophenyl)‑2‑methoxy‑2‑oxoethyl]thieno[3,2‑c]pyridinium bromide (C378370), a thieno[3,2‑c]pyridinium antimicrobial agent . The molecular formula is C₁₆H₂₁NO₄S₂ and the monoisotopic mass is 355.0913 g·mol⁻¹, with a topological polar surface area of 92.5 Ų and a calculated LogP of 3.95 . Commercial suppliers typically offer the compound at ≥95% or ≥98% purity, with QC documentation including NMR, HPLC, and GC .

Why N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide Cannot Be Replaced by Generic Sulfonamide or Thiophene Intermediates


The substitution pattern of this compound—combining a 2,2‑dimethoxyethyl acetal‑protected amino terminus with a thiophen‑3‑ylmethyl arm on a tosyl‑type sulfonamide scaffold—is precisely tailored to the downstream alkylation step that generates the thieno[3,2‑c]pyridinium antimicrobial C378370 . Replacing it with a generic sulfonamide intermediate (e.g., simple N‑alkyl‑4‑methylbenzenesulfonamides) would break the synthetic sequence because those analogs lack the thiophene ring required for formation of the fused pyridinium system. Similarly, using a thiophene‑containing intermediate without the dimethoxyethyl protecting group introduces uncontrolled reactivity at the nitrogen, leading to by‑products such as Thieno[3,2‑c]pyridine 4‑Methylbenzenesulfonate (CAS 153075‑10‑6), a documented process impurity . The quantitative evidence below demonstrates that the target compound offers measurable advantages in purity, solubility, and storage stability that directly impact procurement decisions for this specific synthetic route.

Quantitative Differentiation of N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide Against Closest Analogs


Purity and QC Documentation Advantage vs. Generic Sulfonamide Intermediates

Commercial batches of the target compound are routinely supplied at ≥98% purity with multi‑method QC (NMR, HPLC, GC), whereas the closest structural analog impurity, Thieno[3,2‑c]pyridine 4‑Methylbenzenesulfonate (CAS 153075‑10‑6), is typically provided at a lower purity grade (≥95%) without the same breadth of QC documentation . The 3‑percentage‑point purity gap reduces the risk of introducing process by‑products into the final antimicrobial synthesis.

Purity Quality Control Intermediate

Solubility Profile in Ethyl Acetate vs. Dimethyl Sulfoxide-Dependent Analogs

The target compound is explicitly soluble in ethyl acetate, a low‑boiling, easily removable solvent ideal for extraction and crystallization work‑up in the C378370 synthetic sequence . In contrast, Thieno[3,2‑c]pyridine 4‑Methylbenzenesulfonate requires water or DMSO for dissolution, complicating solvent removal and potentially introducing residual high‑boiling solvents that interfere with the subsequent quaternization step .

Solubility Process Chemistry Crystallization

Storage Stability at −20°C vs. Ambient‑Stored Sulfonamide Analogs

The manufacturer recommends storage at −20°C for maximum recovery of the product, indicating a controlled stability profile that ensures lot‑to‑lot consistency over extended periods . In contrast, Thieno[3,2‑c]pyridine 4‑Methylbenzenesulfonate is shipped and stored under ambient conditions, raising the possibility of gradual degradation that could affect downstream reaction yields .

Stability Storage Logistics

Defined Monoisotopic Mass for LC‑MS Method Development vs. Unspecified Analogs

The monoisotopic mass of the target compound is precisely reported as 355.0913 g·mol⁻¹, and its canonical SMILES string is publicly available, facilitating accurate LC‑MS/MS method development and impurity tracking . By contrast, many in‑class sulfonamide intermediates lack a publicly curated exact mass, forcing analytical laboratories to undertake additional high‑resolution mass spectrometry (HRMS) characterization before use.

LC-MS Method Development Analytical Chemistry

Procurement‑Relevant Application Scenarios for N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide


GMP‑Oriented Synthesis of Thieno[3,2‑c]pyridinium Antimicrobial C378370

The target compound is the direct precursor to the quaternization step that yields C378370 . Its ≥98% purity and ethyl acetate solubility facilitate a clean alkylation reaction with minimal by‑product formation, directly addressing the purity requirements of GMP intermediate production for antimicrobial drug candidates.

Pharmaceutical Impurity Reference Standard for HPLC/LC‑MS Method Validation

The curated exact mass (355.0913 g·mol⁻¹) and well‑defined canonical structure enable the compound to serve as a characterized impurity marker for thieno[3,2‑c]pyridinium drug substances . Its use as a reference standard supports ANDA/NDA analytical method validation where process‑related impurities must be quantified.

Academic Medicinal Chemistry Exploring Sulfonamide‑Tethered Heterocycles

The combination of a thiophene ring and a dimethoxyethyl acetal protecting group provides a unique scaffold for diversification. Academic groups synthesizing novel thienopyridinium analogs can use this intermediate as a building block, benefiting from the documented solubility and stability profiles to streamline reaction optimization .

Contract Research Organizations (CROs) Conducting Multi‑Step Custom Synthesis

CROs tasked with delivering C378370 or structurally related thienopyridinium libraries can reduce process development time by utilizing this pre‑qualified intermediate. The established QC panel (NMR, HPLC, GC) and −20°C storage specification ensure batch consistency across campaigns, lowering the risk of failed syntheses due to intermediate degradation .

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